2-[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]acetamide
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Overview
Description
2-[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]acetamide is a complex organic compound with a unique structure that combines a triazole ring fused with a benzimidazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 9-benzyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole with thioacetic acid in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
Scientific Research Applications
2-[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazole ring structure and have been studied for their biological activities.
Benzimidazole derivatives: These compounds share the benzimidazole ring structure and are known for their medicinal properties.
Uniqueness
2-[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]acetamide is unique due to its combined triazole and benzimidazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(4-benzyl-[1,2,4]triazolo[4,3-a]benzimidazol-1-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS/c18-15(23)11-24-17-20-19-16-21(10-12-6-2-1-3-7-12)13-8-4-5-9-14(13)22(16)17/h1-9H,10-11H2,(H2,18,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGJISQLOCRPDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N4C2=NN=C4SCC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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